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Cyclo(-RGDfK) Trifluoroacetate

Cat. No.: B3037604
M. Wt: 717.7 g/mol
InChI Key: WHCQIPJAWCYHFT-HXSCNMCGSA-N
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Description

The RGD Motif in Peptide Chemistry and Integrin Biology

The Arg-Gly-Asp (Arginine-Glycine-Aspartic acid) sequence, commonly known as the RGD motif, is a crucial element in cell adhesion. nih.govwikipedia.org Discovered in the early 1980s by Ruoslahti and Pierschbacher, this tripeptide sequence is found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen. wikipedia.org It serves as a primary recognition site for a major family of cell surface receptors called integrins. nih.govannualreviews.org

Integrins are heterodimeric proteins, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions. acs.org Nearly half of the known integrin subtypes recognize the RGD motif in their ligands. nih.govannualreviews.org This interaction is fundamental to a wide array of cellular processes, including:

Cell adhesion and migration

Cell growth and proliferation

Differentiation

Apoptosis (programmed cell death) nih.govqyaobio.com

The binding of the RGD motif to integrins can be mimicked by short synthetic peptides containing this sequence. nih.gov When immobilized on a surface, these peptides can promote cell adhesion, whereas in solution, they can inhibit it by competing with natural ligands. nih.govannualreviews.org This property has made RGD-containing peptides invaluable tools for probing integrin function in various biological systems. nih.gov

Cyclic Peptides as Ligands in Biomedical Science

While linear RGD peptides have been instrumental in understanding integrin biology, they often suffer from low binding affinity, rapid degradation by proteases, and a lack of specificity for different integrin subtypes. qyaobio.com To overcome these limitations, researchers have turned to cyclic peptides.

Cyclization involves linking the ends of a peptide chain, which can be achieved through various chemical strategies such as disulfide bonds, thioethers, or lactam bridges. qyaobio.comnih.gov This structural constraint offers several advantages:

Increased Stability: The cyclic structure provides resistance to degradation by exopeptidases, which require free N- and C-termini. nih.gov It also offers some protection against endopeptidases due to reduced flexibility. nih.gov

Enhanced Binding Affinity and Selectivity: By restricting the conformational freedom of the peptide, cyclization reduces the entropic penalty of binding to a target molecule. nih.govrsc.org This can lead to a significant increase in binding affinity and selectivity for specific receptor subtypes. nih.gov

Improved Bioavailability: The reduced flexibility and increased stability of cyclic peptides can contribute to better pharmacokinetic properties.

These characteristics make cyclic peptides highly attractive as therapeutic agents and biochemical tools. nih.gov They can be designed to act as receptor agonists or antagonists with high potency and specificity. nih.govpnas.org

Emergence of Cyclo(-RGDfK) as a High-Affinity Integrin Ligand

Cyclo(-RGDfK) is a cyclic pentapeptide that has emerged as a particularly potent and selective ligand for αvβ3 integrins. smolecule.com The inclusion of a D-amino acid (D-Phenylalanine, denoted by 'f') and the cyclization of the peptide chain contribute to a conformation that is highly favorable for binding to this specific integrin. smolecule.commdpi.com

The αvβ3 integrin is often overexpressed on the surface of tumor cells and endothelial cells of newly forming blood vessels (neoangiogenesis), making it a key target in cancer research. qyaobio.comsmolecule.com The high affinity of Cyclo(-RGDfK) for this integrin allows for the targeted delivery of imaging agents or therapeutic payloads to tumors. smolecule.com

Studies have demonstrated that the multimerization of Cyclo(-RGDfK) can further enhance its binding affinity. For example, a tetrameric version of the peptide showed a tenfold higher affinity for αvβ3 integrin compared to the monomeric form. nih.gov

Table 1: Comparison of Binding Affinities for Monomeric and Tetrameric RGD Peptides

Peptide Binding Affinity (KD)
Monomeric Cyclo(-RGDfK) 41.70 nmol/l nih.gov

Role of Trifluoroacetate (B77799) Counterion in Cyclo(-RGDfK) Stability and Biocompatibility

Cyclo(-RGDfK) is often synthesized and purified using techniques that involve trifluoroacetic acid (TFA). genscript.comnih.gov As a result, the final product is typically a trifluoroacetate salt, where the negatively charged trifluoroacetate ion (TFA⁻) acts as a counterion to the positively charged groups on the peptide, such as the arginine and lysine (B10760008) side chains. genscript.commdpi.com

The presence of the trifluoroacetate counterion can influence the physicochemical properties of the peptide. genscript.comnih.gov While TFA is widely used in peptide synthesis, its potential biological effects are a subject of ongoing research. nih.govresearchgate.net For some applications, it may be desirable to exchange the trifluoroacetate for a more biologically compatible counterion, such as acetate (B1210297) or chloride. nih.govbio-works.comresearchgate.net However, TFA salts are used in some FDA-approved peptide drugs. researchgate.netambiopharm.com The choice of counterion can affect the peptide's stability, solubility, and even its secondary structure. ambiopharm.com It has been suggested that the trifluoroacetate salt form can enhance the stability and biocompatibility of Cyclo(-RGDfK). selleckchem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Cyclo(-RGDfK) Trifluoroacetate
Arginine
Glycine
Aspartic acid
D-Phenylalanine
Lysine
Fibronectin
Vitronectin
Fibrinogen

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42F3N9O9 B3037604 Cyclo(-RGDfK) Trifluoroacetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)/t17-,18-,19+,20-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCQIPJAWCYHFT-HXSCNMCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42F3N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

717.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Strategies for Cyclo Rgdfk Trifluoroacetate

Peptide Synthesis Methodologies

The creation of the linear peptide precursor to Cyclo(-RGDfK) is accomplished through established peptide synthesis techniques, with both solid-phase and solution-phase methods being documented. researchgate.net The choice of methodology impacts various aspects of the synthesis, from efficiency and purity to the scale of production.

Solid-Phase Peptide Synthesis (SPPS) of Cyclo(-RGDfK) Precursorsresearchgate.netrsc.orguni-muenchen.demdpi.com

Solid-Phase Peptide Synthesis (SPPS) stands as the predominant method for assembling the linear Arg-Gly-Asp-Phe-Lys sequence. fluorochem.co.uk This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the remaining amino acids. iris-biotech.de The solid support simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.de

The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most common approach for the SPPS of the Cyclo(-RGDfK) precursor. The synthesis cycle consists of two main steps: the removal of the temporary N-terminal Fmoc group, typically with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edu

Activation of the incoming amino acid's carboxylic acid is crucial for efficient peptide bond formation. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uci.eduresearchgate.net The reactions are typically performed in the presence of a base like N,N-Diisopropylethylamine (DIPEA) or collidine. uci.eduosti.gov

Side chains of the amino acids must be protected with stable blocking groups to prevent unwanted side reactions. These protecting groups are generally acid-labile and are removed during the final cleavage step.

Table 1: Common Side-Chain Protecting Groups in c(RGDfK) Synthesis

Amino Acid Side-Chain Protecting Group
Arginine (Arg) Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Aspartic Acid (Asp) tBu (tert-butyl)
Lysine (B10760008) (Lys) Boc (tert-butyloxycarbonyl)

This table summarizes typical protecting groups used in Fmoc-SPPS for the synthesis of the c(RGDfK) precursor. rsc.org

Optimization of coupling times and the number of equivalents of reagents is critical. For instance, some automated protocols use four equivalents of both the Fmoc-amino acid and the activating agent to drive the reaction to completion. researchgate.net

The choice of resin is a critical parameter that dictates the conditions for the final cleavage and the nature of the C-terminal functional group. fluorochem.co.ukbiotage.com For the synthesis of a peptide destined for head-to-tail cyclization, a highly acid-labile resin is often preferred.

Table 2: Comparison of Resins for c(RGDfK) Precursor Synthesis

Resin Type Linker Cleavage Condition Key Feature
2-Chlorotrityl chloride (2-CTC) Trityl Mildly acidic (e.g., 1-3% TFA) Allows cleavage of the peptide with side-chain protecting groups fully intact, ideal for subsequent solution-phase cyclization. mdpi.combiotage.com
Wang Resin p-Alkoxybenzyl alcohol Strong acid (e.g., >50% TFA) Standard resin for generating C-terminal carboxylic acids; often purchased pre-loaded with the first amino acid to avoid racemization. biotage.comiris-biotech.de
Rink Amide Resin Amide-forming linker Strong acid (e.g., >90% TFA) Used when a C-terminal amide is desired. uci.edubiotage.com

This table compares common resins used in SPPS and their relevance to synthesizing peptides like c(RGDfK).

The loading capacity of the resin, expressed in mmol/g, is another important factor. iris-biotech.de A lower loading level is often beneficial for complex or long peptide sequences, as it increases the distance between growing peptide chains, thereby minimizing intermolecular side reactions and aggregation. iris-biotech.de For the synthesis of the c(RGDfK) pentapeptide, a loading capacity in the range of 0.3 to 1.0 mmol/g is typical. mdpi.comresearchgate.net

Fmoc-Based SPPS Protocols and Optimization

Solution-Phase Peptide Synthesis Approachesresearchgate.netiris-biotech.de

While less common for initial discovery, solution-phase synthesis is a viable alternative for producing the linear RGDfK sequence, particularly for large-scale manufacturing. This method involves carrying out all reactions in a homogeneous solution, with purification of the intermediate peptide at each step.

A hybrid approach is more common, where the protected linear peptide is first synthesized via SPPS on a super acid-labile resin like 2-chlorotrityl chloride. rsc.org The protected peptide is then cleaved from the resin and the crucial cyclization step is performed in solution. rsc.orgrsc.org This strategy leverages the speed of SPPS for chain assembly while allowing the cyclization to occur under highly controlled, dilute conditions in solution to favor the desired intramolecular reaction. rsc.org

Cyclization Strategies for Cyclo(-RGDfK)

The transformation of the linear peptide into its cyclic form is the most critical step in the synthesis. This head-to-tail cyclization forms an amide bond between the N-terminal arginine and the C-terminal lysine.

On-Resin Cyclization Techniquesresearchgate.netrsc.orgmdpi.comfluorochem.co.ukiris-biotech.de

On-resin cyclization is a highly efficient strategy that streamlines the synthesis of Cyclo(-RGDfK). nih.gov In this approach, the linear peptide is assembled on the solid support, after which both the N-terminal Fmoc group and the C-terminal ester linkage to the resin are cleaved, or more commonly, the peptide is anchored to the resin via a side chain. For c(RGDfK), the synthesis often involves attaching the aspartic acid side chain to the resin. researchgate.net

Once the linear sequence is complete, the N-terminal Fmoc group of arginine is removed. The free amine then reacts with the activated C-terminal carboxylic acid of lysine, which is still anchored to the support via the aspartic acid side chain. This intramolecular reaction is performed directly on the solid support using coupling reagents like HATU or HBTU/HOBt with a base such as DIPEA. researchgate.netosti.gov

Lactam Formation for Peptide Macrocyclization

The formation of a lactam bridge to create the cyclic structure of peptides like Cyclo(-RGDfK) is a well-established method. sb-peptide.comeurogentec.com This intramolecular reaction can be performed either in solution or on a solid support. pharmaceutical-networking.com On-resin cyclization is often preferred as it can be performed at higher concentrations due to the "pseudo-dilution" effect, where the resin matrix prevents intermolecular reactions between peptide chains. pharmaceutical-networking.comrsc.org This method often involves the use of orthogonal protecting groups on the amino acid side chains that are to be linked. For instance, an allyl (All) protecting group for a carboxylic acid and an allyloxycarbonyl (Aloc) group for an amine allow for selective deprotection and subsequent lactam bridge formation while the peptide remains attached to the resin. nih.gov

Optimization of Cyclization Conditions

The efficiency of the cyclization reaction is highly dependent on several factors, including the choice of coupling reagents, reaction time, and concentration. jcchems.com

Reagents: A variety of coupling reagents are employed to facilitate amide bond formation. These include phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts such as HBTU and HATU. nih.govpeptide.comuni-kiel.de The selection of the appropriate reagent and additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can minimize side reactions like epimerization. nih.govacs.org For instance, DEPBT is noted for reducing epimerization, while PyAOP is effective for cyclizing linear peptides. peptide.com

Reaction Time: The duration of the cyclization reaction is optimized to ensure complete conversion without promoting degradation or side reactions. Automated synthesizers can facilitate high-throughput screening to determine optimal reaction times. pharmaceutical-networking.com For example, one study reported a 16-hour reaction time using HATU for on-resin cyclization of a related peptide. researchgate.net

Pseudo-dilution: To favor intramolecular cyclization over intermolecular oligomerization, reactions are often carried out under high-dilution conditions. rsc.orgnih.gov The pseudo-dilution effect, achieved by immobilizing the peptide on a solid support, is a key strategy to achieve high yields of the desired cyclic monomer. pharmaceutical-networking.comrsc.org This is because the immobilized peptide chains are sterically hindered from reacting with each other. pharmaceutical-networking.com Alternatively, in solution-phase synthesis, slow addition of the linear peptide and coupling reagent using syringe pumps can mimic high-dilution conditions. nih.govbohrium.com

A study reported optimized conditions for the head-to-tail cyclization of an RGDfK peptide by using a combination of low reaction temperature and the addition of LiCl, which reduced the formation of oligomers. jcchems.com

Minimizing Cyclodimerization By-products

A significant challenge in peptide macrocyclization is the formation of undesired cyclodimers and higher-order oligomers. nih.govbohrium.com This is particularly problematic for smaller peptides, such as pentapeptides. jcchems.com The primary strategy to minimize these by-products is the use of high-dilution or pseudo-dilution conditions, which kinetically favor the intramolecular reaction. rsc.orgbohrium.com

The choice of cyclization strategy also plays a role. Head-to-tail cyclization of peptides shorter than seven residues is particularly prone to cyclodimerization. nih.gov The conformation of the linear precursor peptide can be influenced by incorporating turn-inducing elements, such as proline or D-amino acids, to pre-organize the peptide into a conformation that favors cyclization. nih.govuni-kiel.de

Solution-Phase Cyclization

While on-resin cyclization offers the advantage of pseudo-dilution, solution-phase cyclization remains a widely used method. smolecule.com In this approach, the fully protected linear peptide is first cleaved from the solid support and then cyclized in solution. researchgate.netresearchgate.net A key consideration for solution-phase cyclization is the poor solubility of protected peptides in many organic solvents. nih.gov To overcome this and to minimize intermolecular side reactions, the reaction must be performed at very high dilutions, which can be a drawback for large-scale synthesis due to the large volumes of solvent required and potentially slower reaction rates. pharmaceutical-networking.comnih.gov One improved method involves the slow, simultaneous addition of the linear peptide and the coupling reagent from separate syringes to maintain a low concentration of the reactive species. nih.gov

Post-Synthetic Functionalization and Derivatization of Cyclo(-RGDfK)

The versatility of Cyclo(-RGDfK) as a targeting moiety is greatly enhanced by the ability to attach various functional molecules, such as imaging agents, drugs, or polymers. smolecule.com This is typically achieved through post-synthetic modification of the cyclic peptide.

Site-Specific Modification of Lysine Side Chain

The lysine residue within the Cyclo(-RGDfK) sequence provides a convenient and frequently utilized site for chemical modification. google.com The primary amine on the lysine side chain is a nucleophile that can be selectively targeted for conjugation. nih.govmit.edu This allows for the attachment of a wide range of functionalities without disrupting the RGD motif responsible for integrin binding.

The synthesis can be designed to allow for modification either in solution or directly on the solid support. researchgate.netnih.gov For on-resin functionalization, the lysine side chain's protecting group must be selectively removable while the rest of the peptide remains protected and attached to the resin. researchgate.net This approach allows for the direct modification of the peptide on the solid support, simplifying purification. nih.govresearchgate.net For instance, reacting the lysine amine with activated esters like NHS-DOTA allows for the introduction of chelators for radiolabeling. researchgate.net

Conjugation via "Click Chemistry" (e.g., azide-alkyne cycloadditions)

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the functionalization of biomolecules due to its high efficiency, specificity, and biocompatibility. medchemexpress.commdpi.com This reaction involves the formation of a stable triazole linkage between an azide (B81097) and an alkyne. researchgate.net

To utilize this methodology, a derivative of Cyclo(-RGDfK) containing either an azide or an alkyne functionality is first synthesized. For example, Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)] is a commercially available reagent that can be readily "clicked" onto molecules bearing a terminal alkyne. medchemexpress.commedchemexpress.eu This strategy has been used to conjugate Cyclo(-RGDfK) to a variety of substrates, including dendrimers, spider silk proteins for tissue engineering scaffolds, and dextran (B179266) for drug delivery. nih.govnih.govfrontiersin.org Copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), have also been developed to avoid potential copper toxicity in biological systems. nih.govnih.gov

Amidation Reactions for Bioconjugation

Amidation, the formation of an amide bond, is a fundamental and widely used strategy for conjugating Cyclo(-RGDfK) to other molecules, such as therapeutic agents, imaging labels, or linkers. This reaction typically involves the coupling of a carboxylic acid group on one molecule with the primary amine on the side chain of the lysine residue in the Cyclo(-RGDfK) peptide.

A common approach involves the use of coupling agents to facilitate the amide bond formation. For instance, the carboxylic acid group of a photosensitizer molecule, pyropheophorbide-a (Pyro), can be activated and then reacted with an amino-modified Cyclo(-RGDfK) ligand. mdpi.com Similarly, chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which are used for radiolabeling, can be conjugated to the peptide. This is often achieved by using an activated form of the chelator, such as DOTA-OSu (an N-hydroxysuccinimide ester), which readily reacts with the amine group of the lysine in Cyclo(-RGDfK) in a dimethylformamide (DMF) solvent, with the pH adjusted using diisopropylethylamine (DIEA). thno.orgnih.gov The resulting amide linkage is stable under physiological conditions. ru.nl

Incorporation of Linkers (e.g., PEG spacers) for Modified Conjugates

To optimize the performance of Cyclo(-RGDfK) conjugates, linkers or spacers are frequently incorporated between the peptide and the payload. Polyethylene (B3416737) glycol (PEG) spacers are particularly common due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of the conjugate. mdpi.comsnmjournals.org These spacers can also provide the necessary distance to avoid steric hindrance between the RGD motif and the attached molecule, ensuring that the peptide's binding to its target integrin is not compromised. mdpi.com

The synthesis of PEGylated Cyclo(-RGDfK) can be achieved by reacting the peptide with a bifunctional PEG derivative. For example, a protected pentapeptide can be reacted with 4,7,10-trioxa-1,13-tridecanediamine, a PEG-based linker, to introduce a hydrophilic spacer with a terminal amine group available for further conjugation. mdpi.com This strategy allows for the creation of well-defined conjugates with tailored properties. In another approach, a PEG4 linker was attached to the lysine side chain of Cyclo(-RGDfK) before conjugation with a DOTA chelator. thno.org

Development of Multimeric Cyclo(-RGDfK) Conjugates

Synthesis of Dimeric and Trimeric Forms

Dimeric and trimeric versions of Cyclo(-RGDfK) have been synthesized to improve tumor-targeting capabilities. mdpi.comresearchgate.net A convergent strategy is often employed, where monomeric Cyclo(-RGDfK) units are coupled to a central scaffold or linker. For example, to create dimeric and trimeric conjugates with the photosensitizer Pyro, a branching linker is first synthesized. The monomeric amino-modified RGD peptide is then coupled to the multiple reactive sites on the linker via standard amidation reactions. mdpi.com Another approach utilizes "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate unprotected N-ε-azido derivatives of Cyclo(-RGDfK) to dendrimeric scaffolds bearing terminal alkynes. researchgate.net This method offers high chemoselectivity and efficiency.

Multivalency Effects on Binding Affinity

Studies comparing monomeric, dimeric, and tetrameric RGD dendrimers have consistently shown that the multivalent conjugates have a markedly higher affinity for the αvβ3 integrin receptor. researchgate.net For example, competitive binding assays have demonstrated a progressive increase in inhibitory concentration (IC50) values from monomeric to dimeric and then to tetrameric forms, indicating stronger binding. thno.orgsnmjournals.org

Conjugate TypeIC50 (nM)Fold Improvement vs. MonomerReference
Monomer (c(RGDfK))49.9 ± 5.51x thno.org
Dimer (DOTA-P-RGD₂)5.0 ± 1.0~10x thno.org
Tetramer (DOTA-2P-RGD₄)0.5 ± 0.1~100x thno.org
Tetramer (RAFT-RGD)3.87~10.8x nih.gov
Monomer (cyclo(-RGDfK-))41.701x selleckchem.comnih.gov

IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled standard to the integrin receptor. A lower IC50 value indicates higher binding affinity.

These findings underscore the strategic advantage of multimerization in designing potent integrin-targeting agents. The enhanced binding affinity of dimeric and trimeric Cyclo(-RGDfK) conjugates translates to better tumor retention and targeting efficiency in vivo. mdpi.comresearchgate.net

Analytical and Purification Methodologies in Synthesis

The synthesis of Cyclo(-RGDfK) and its complex conjugates necessitates robust analytical and purification techniques to ensure the identity, purity, and quality of the final products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the synthesis of Cyclo(-RGDfK) derivatives. mdpi.comnih.gov It is used extensively for both the purification of the crude synthetic products and the assessment of their final purity. mdpi.comnih.govunimi.it

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these peptides. acs.orgrsc.org In this technique, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing trifluoroacetic acid (TFA) as an ion-pairing agent. nih.govacs.org A gradient elution method, where the proportion of the organic solvent is gradually increased over time, is employed to separate the desired product from impurities, unreacted starting materials, and side products. thno.orgnih.gov

The purity of the final compound is determined by analyzing the collected fractions by analytical HPLC. A single, sharp peak in the chromatogram indicates a high degree of purity. mdpi.comnih.gov For example, purities exceeding 95% are commonly reported and required for subsequent biological evaluations. thno.org

CompoundHPLC ColumnMobile Phase GradientPurityReference
cyclo[RGDfK]Semipreparative C180-45% Acetonitrile in Water (w/ 0.1% TFA) over 20 min100% nih.gov
cyclo[D(OtBu)fK(Boc)R(Pbf)G]Analytical C1830-100% Acetonitrile in Water (w/ 0.1% TFA) over 20 min57.8% (crude) nih.gov
Pyro-MonoRGDNot specifiedNot specified>95% mdpi.com
Pyro-TriRGDNot specifiedNot specified>95% mdpi.com
DOTA-P-RGD₂Preparative C1810-40% Acetonitrile in Water (w/ 0.1% TFA) over 20 min>95% thno.org

Analysis of Cyclo(-RGDfK) Trifluoroacetate (B77799): Synthesis and Spectroscopic Characterization

The cyclic pentapeptide Cyclo(-RGDfK) has garnered significant attention in medicinal chemistry and drug delivery due to its high affinity and selectivity for αvβ3 integrin, a receptor often overexpressed on tumor neovasculature. mdpi.comgoogle.comnovoprolabs.com This article focuses on the chemical aspects of Cyclo(-RGDfK) Trifluoroacetate, specifically its synthesis, derivatization strategies, and the application of mass spectrometry and nuclear magnetic resonance for its characterization.

2 Mass Spectrometry (ESI-MS, MALDI-TOF) for Compound Identification

Mass spectrometry is a critical analytical technique for the verification of the molecular weight and purity of synthetic peptides like this compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two commonly employed methods for this purpose. researchgate.net

Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is particularly useful for analyzing charged molecules in solution. For Cyclo(-RGDfK), ESI-MS analysis typically reveals the protonated molecular ion [M+H]⁺. Several studies have reported the ESI-MS characterization of Cyclo(-RGDfK) and its derivatives. For instance, the calculated monoisotopic mass for the protonated form of Cyclo(-RGDfK) (C₂₇H₄₁N₉O₇) is approximately 604.32 Da. nih.gov Experimental findings consistently show a peak at m/z corresponding to this value, confirming the identity of the synthesized peptide. nih.govrsc.orgrsc.org In some cases, the deprotonated ion [M-H]⁻ at m/z 602.31 has also been observed. nih.gov The presence of the trifluoroacetate salt does not typically interfere with the detection of the primary peptide ion, although adducts may sometimes be observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another powerful technique for the analysis of large biomolecules. In the case of Cyclo(-RGDfK), MALDI-TOF spectra have been used to confirm the monomeric form of the peptide, showing a prominent peak for the [M+H]⁺ ion around 604.31 m/z. Additionally, a diprotonated form [M+2H]²⁺ at approximately 303.31 m/z and even a dimeric species [2M+H]⁺ at around 1208.10 m/z have been identified in some analyses. researchgate.net These findings highlight the utility of MALDI-TOF in not only confirming the molecular weight but also in identifying potential oligomeric forms of the peptide. researchgate.net

Table 1: Mass Spectrometry Data for Cyclo(-RGDfK) and its Derivatives

Compound Ion Calculated m/z Observed m/z Method
Cyclo(-RGDfK) [M+H]⁺ 604.32 604.37 ESI-MS
Cyclo(-RGDfK) [M-H]⁻ 602.31 602.27 ESI-MS
Cyclo(-RGDfK) [M+H]⁺ 604.31 604.3910 ESI-MS
Cyclo(-RGDfK) [M+H]⁺ 603.68 604.31 MALDI-TOF
Cyclo(-RGDfK) [M+2H]²⁺ - 303.31 MALDI-TOF
Cyclo(-RGDfK) Dimer [2M+H]⁺ - 1208.10 MALDI-TOF
Cyclo[RGDfK(alkyne)] [M+H]⁺ 684.35 684.38 ESI-MS
Cyclo[RGDfK(alkyne)] [M-H]⁻ 682.33 682.38 ESI-MS

Data sourced from multiple research findings. nih.govrsc.org

3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including cyclic peptides like Cyclo(-RGDfK). Both one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY) NMR experiments provide valuable information about the peptide's conformation in solution. rsc.orgnih.gov

Two-Dimensional NMR Spectroscopy: 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to gain deeper insights into the peptide's structure. COSY spectra help in identifying spin-coupled protons within the same amino acid residue, aiding in the assignment of the ¹H NMR signals. rsc.org NOESY experiments are particularly crucial as they reveal through-space interactions between protons that are close in proximity, providing information about the three-dimensional folding of the peptide backbone. rsc.org These NOE correlations are essential for determining the conformational preferences of the RGD motif, which is critical for its binding affinity to integrins.

Table 2: Representative ¹H NMR Chemical Shifts for Cyclo(-RGDfK) in d6-DMSO

Proton Chemical Shift (ppm)
Amide Protons 7.0 - 9.0
Aromatic Protons (D-Phe) ~7.2
Alpha-Protons 3.5 - 4.5
Side Chain Protons 1.0 - 3.0

Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is a generalized representation from typical findings. rsc.orgrsc.org

Molecular Interactions and Biological Activity of Cyclo Rgdfk Trifluoroacetate

Integrin Binding Specificity and Affinity

The biological activity of Cyclo(-RGDfK) Trifluoroacetate (B77799) is intrinsically linked to its ability to bind to specific integrin subtypes with high affinity. This section explores the quantitative and comparative aspects of this binding.

Selective Inhibition of αvβ3 Integrin

Cyclo(-RGDfK) Trifluoroacetate is recognized as a potent and selective inhibitor of the αvβ3 integrin. medchemexpress.comglpbio.comtargetmol.commedchemexpress.comchemsrc.commedchemexpress.comxcessbio.commedchemexpress.commedchemexpress.comglpbio.com This specificity is crucial as the αvβ3 integrin is a key player in various physiological and pathological processes, including angiogenesis and tumor progression. The compound's ability to specifically bind to the αvβ3 integrin on the cell surface allows it to effectively target tumor microvasculature and cancer cells. medchemexpress.comglpbio.comchemsrc.commedchemexpress.comxcessbio.com The trifluoroacetate (TFA) salt form of Cyclo(-RGDfK) is noted to enhance the compound's stability and biocompatibility without altering its biological activity. selleckchem.com

Quantitative Determination of Binding Affinity (IC50 and KD values)

The potency of this compound's interaction with αvβ3 integrin has been quantified through various studies. It exhibits a half-maximal inhibitory concentration (IC50) of 0.94 nM for αvβ3 integrin. medchemexpress.comglpbio.comtargetmol.comchemsrc.commedchemexpress.commedchemexpress.comglpbio.com The IC50 value represents the concentration of the inhibitor required to block 50% of the target's activity, with a lower value indicating higher potency.

Furthermore, the dissociation constant (KD), another measure of binding affinity, for Cyclo(-RGDfK) with purified integrin has been determined to be 41.70 nM. selleckchem.comabsin.net The KD value reflects the concentration at which half of the ligands are bound to the receptor at equilibrium.

Table 1: Binding Affinity of this compound for αvβ3 Integrin

Parameter Value
IC50 0.94 nM
KD 41.70 nM

Comparative Binding to Other Integrin Subtypes (e.g., αvβ5, α5β1)

While highly selective for αvβ3, research indicates that Cyclo(-RGDfK) can also interact with other integrin subtypes, although with different affinities. One study suggests that a lipopeptide containing the c(RGDfK) ligand can facilitate gene transfer into cells through αvβ3, αvβ5, and α5β1 integrin receptors. Another study comparing the binding of a biotinylated cyclo[RGDfK] to different integrins found that its binding was very weak and only detectable for αvβ3, highlighting its selectivity. researchgate.net In contrast, a related compound, Cilengitide, shows IC50 values of 4 nM for αvβ3 and 79 nM for αvβ5. glpbio.com Another analog, Cyclo(RGDyK), demonstrates high selectivity for αVβ3 over αVβ5 (IC50 = 4000 nM) and αIIbβ3 (IC50 = 3000 nM). medchemexpress.com This comparative data underscores the specific nature of the interaction between Cyclo(-RGDfK) and the αvβ3 integrin.

Mechanisms of Action at the Cellular Level

The binding of this compound to integrins initiates a cascade of events at the cellular level, influencing cell adhesion, spreading, and intracellular signaling pathways.

Impact on Cell Adhesion and Spreading

Cyclo(-RGDfK) and its derivatives have been shown to significantly impact cell adhesion and spreading. The Arg-Gly-Asp (RGD) sequence is a well-known cell adhesion motif that mimics extracellular matrix proteins, binding to integrins to trigger cell adhesion. medchemexpress.comselleckchem.com By competing with these natural ligands, RGD-containing peptides can inhibit cell adhesion. For instance, the related cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Cys), has been shown to disrupt cell-integrin interactions and inhibit cell adhesion. medchemexpress.comglpbio.commedchemexpress.com

Studies using surfaces with controlled spacing of c(-RGDfK-) have demonstrated that cell adhesion and spreading are highly dependent on the density of these ligands. nih.gov When the spacing between the peptide patches increases beyond a certain threshold (e.g., 73 nm), it leads to limited cell adhesion and spreading. nih.gov Furthermore, the incorporation of a lipopeptide with a cyclo(-RGDfK-) headgroup into a supported membrane was found to induce the rapid spreading of endothelial cells, indicating that the ligand is functional and promotes strong cell tethering. univ-rennes1.fr

Modulation of Integrin-Mediated Signaling Pathways

Integrins act as transmembrane receptors that, upon ligand binding, trigger intracellular signaling cascades that regulate various cellular functions. The binding of Cyclo(-RGDfK) to αvβ3 integrin can modulate these pathways. Integrin activation is known to be linked to the activation of focal adhesion kinase (FAK) and downstream pathways such as PI3K/Akt and Ras/MAPK, which are involved in cell survival, motility, and invasion. medchemexpress.com

Research has shown that inhibiting αvβ3 integrin with cyclo(-RGDfK) can suppress collagen-induced cellular processes. nih.gov For example, treatment with cyclo(-RGDfK) was found to decrease the activity of DAAM1, a protein associated with integrin αvβ3, and subsequently reduce RHOA activity, which is crucial for the assembly of stress fibers and cell migration. nih.gov This demonstrates that Cyclo(-RGDfK) can directly influence the signaling pathways that govern cell motility and invasion by blocking the initial integrin-ligand interaction.

Effects on Cell Proliferation and Viability

This compound exerts significant effects on cell proliferation and viability, primarily through its interaction with integrin receptors. As a selective inhibitor of αvβ3 integrin, it can block the signaling pathways that are crucial for the survival and growth of certain cell types, particularly cancer cells and angiogenic endothelial cells. selleckchem.comnih.gov

Research has demonstrated that micelles modified with Cyclo(-RGDfK) exhibit a strong inhibitory effect on the proliferation of T-24 bladder cancer cells. selleckchem.com This inhibition is attributed to the peptide's ability to specifically bind to αvβ3 integrins on the cell surface, thereby disrupting integrin-mediated cell adhesion and signal transduction processes that are essential for tumor cell growth. selleckchem.com Similarly, platinum(IV) complexes conjugated with RGD peptides, including a cyclic RGDfK variant, have shown specific cytotoxicity against cell lines containing αvβ3 and αvβ5 integrins. nih.gov The anti-proliferative effect of these conjugates was found to be mediated, at least in part, by αvβ3 integrin. nih.gov

Interestingly, while Cyclo(-RGDfK) can inhibit the proliferation of certain cells, it has also been observed to accelerate the growth of osteoblast-like cells when coated on bone discs. science.gov This suggests that the effect of Cyclo(-RGDfK) on cell proliferation is highly context-dependent and varies with the cell type and its environment.

The trifluoroacetate counterion, a remnant from the peptide synthesis and purification process, can also influence biological outcomes. nih.gov While sometimes considered to have a negative impact, potentially inhibiting cell proliferation, its precise effects in the context of Cyclo(-RGDfK) require further specific investigation. nih.gov

Cell LineTreatmentObserved Effect on Proliferation/ViabilityReference
T-24 (bladder cancer)Cyclo(-RGDfK)-modified micellesStrong inhibitory effect on proliferation selleckchem.com
αvβ3 and αvβ5 containing cell linesPt(IV)-RGD conjugatesHighly and specifically cytotoxic nih.gov
Osteoblast-like cellsRGD-peptide coated bone discsAccelerated growth science.gov

Integrin Clustering and Lateral Mobility

This compound influences the organization and dynamics of integrin receptors on the cell surface. A key aspect of its biological activity is its ability to affect integrin clustering and lateral mobility.

Studies utilizing fluorescence recovery after photobleaching (FRAP) have shown that Cyclo(-RGDfK) can decrease the lateral mobility of αvβ3 integrins on the cell membrane. nih.govambeed.cn This reduction in movement is indicative of the formation of integrin clusters. nih.gov The multimeric presentation of the RGD motif, as seen in tetrameric RGD synthetic peptides (RAFT-RGD), significantly enhances this effect, leading to a more pronounced inhibition of αvβ3 lateral mobility compared to the monomeric Cyclo(-RGDfK). nih.gov

The clustering of integrins is a critical step in initiating downstream signaling cascades. By promoting the aggregation of αvβ3 integrins, Cyclo(-RGDfK) can modulate cellular processes such as adhesion, migration, and signaling. nih.gov Electronic microscopy data has confirmed the formation of molecular complexes containing two integrins in the presence of a multimeric RGD scaffold, but not with the monomeric cRGD. nih.gov This provides direct evidence for the role of multivalent RGD ligands in inducing integrin clustering.

The ability to control the spatial arrangement of integrin receptors through ligands like Cyclo(-RGDfK) is a subject of ongoing research for its potential in various biomedical applications.

LigandTechniqueObserved Effect on αvβ3 IntegrinReference
Cyclo(-RGDfK)FRAPDecreased lateral mobility nih.govambeed.cn
RAFT-RGD (tetrameric cRGD)FRAP, Electronic MicroscopyInhibited lateral mobility, formation of integrin clusters nih.gov

Structure-Activity Relationship (SAR) Studies of Cyclo(-RGDfK) and Its Analogs

Influence of Amino Acid Substitutions and Modifications

The biological activity of Cyclo(-RGDfK) is highly dependent on its amino acid sequence. Structure-activity relationship (SAR) studies have revealed that specific residues are critical for its high affinity and selectivity for αvβ3 integrin.

The Arginine-Glycine-Aspartic acid (RGD) sequence is the primary recognition motif for many integrins. nih.gov Within the cyclic pentapeptide structure, the amino acid at position 4 (D-Phenylalanine) and the proton of the amide bond between the third (Aspartic acid) and fourth residues are essential for high biological activity towards αvβ3. researchgate.netacs.org The D-configuration of the hydrophobic amino acid adjacent to Aspartic acid has been shown to increase bioactivity. acs.org For instance, replacing D-Phenylalanine with D-Tryptophan can lead to improved hydrophobic interactions. acs.org

In contrast, the amino acid at position 5 (Lysine) does not appear to significantly influence the peptide's activity towards αvβ3. researchgate.netacs.org This makes the lysine (B10760008) side-chain a convenient point for modification, such as attaching imaging agents or therapeutic molecules, without compromising the peptide's binding affinity. researchgate.net It has been shown that the lysine residue can be substituted with other amino acids like serine, threonine, and aspartic acid, which have functional side chains suitable for drug conjugation. researchgate.net

Modifications to the RGD sequence itself can also have a profound impact. For example, replacing Tryptophan with 7-bromotryptophan in a related peptide doubled the affinity for αvβ3 and increased selectivity over α5β1. acs.org This highlights the potential for halogen substitutions to fine-tune the binding properties of RGD peptides. acs.org

Position in Cyclo(-RGDfK)Amino AcidImportance for αvβ3 BindingNotesReference
1Arginine (R)Essential part of the RGD motifPrimary recognition sequence nih.gov
2Glycine (G)Essential part of the RGD motifProvides conformational flexibility nih.gov
3Aspartic acid (D)Essential part of the RGD motifCoordinates with the metal ion in the integrin binding site nih.gov
4D-Phenylalanine (f)Essential for high activityHydrophobic interaction; D-configuration is crucial researchgate.netacs.org
5Lysine (K)No significant influence on activitySuitable for conjugation and modification researchgate.netacs.org

Role of Cyclic Conformation in Bioactivity

The cyclic structure of Cyclo(-RGDfK) is paramount to its high potency and selectivity as an integrin inhibitor. nih.gov Cyclization constrains the peptide backbone, forcing the RGD motif into a specific, bent conformation that is preferentially recognized by the αvβ3 integrin over other integrin subtypes, such as αIIbβ3. researchgate.netresearchgate.net This conformational preorganization reduces the entropic penalty upon binding, leading to higher affinity. acs.org

Studies have shown that cyclic RGD peptides are generally more effective at targeting angiogenic endothelial cells compared to their linear counterparts. nih.gov The constrained, bent structure of the RGD sequence in cyclic peptides facilitates specific recognition by integrins on the cell surface. nih.gov Different classes of cyclic RGD peptides exhibit distinct turn structures, such as a βII'/γ-turn arrangement, which influences their binding selectivity. researchgate.net

The process of macrocyclization is a critical step in the synthesis of these peptides, often performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. acs.orgnih.gov The resulting cyclic conformation locks the peptide into a bioactive state, enhancing its interaction with the target receptor.

Impact of Trifluoroacetate Counterion on Biological Performance

While some sources suggest that the addition of TFA can enhance stability and biocompatibility, it is also known that TFA can interfere with biological experiments. selleckchem.comnih.gov It has been reported to be potentially toxic and may inhibit cell proliferation in some contexts. nih.gov There is also evidence that TFA-modified proteins can elicit immune responses. nih.gov

Therefore, the presence of the trifluoroacetate counterion is an important consideration in the application of Cyclo(-RGDfK), particularly in preclinical and clinical studies where its potential off-target effects could be a concern. nih.gov For many peptide-based therapeutics, acetate (B1210297) is the preferred salt form. nih.gov The specific influence of the trifluoroacetate counterion on the biological activity of Cyclo(-RGDfK) warrants careful evaluation in any given experimental or therapeutic setting.

Applications in Preclinical Research and Development

Molecular Imaging and Diagnostics

The primary application of Cyclo(-RGDfK) in preclinical settings is as a targeting vector for molecular imaging probes. These probes allow for the non-invasive visualization of biological processes at the molecular level, offering insights into tumor biology and response to therapy.

Cyclo(-RGDfK) is a foundational component in the creation of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), two powerful nuclear imaging techniques. thno.org These radiotracers consist of the Cyclo(-RGDfK) peptide linked to a radioactive isotope.

The lysine (B10760008) side chain of Cyclo(-RGDfK) provides a convenient point for attaching chelating agents, which are molecules that can securely hold a radioactive metal ion. Commonly used chelators include DOTA, NODAGA, and CB-TE2A. researchgate.netsnmjournals.orgnih.gov These chelator-peptide conjugates can then be radiolabeled with positron-emitting radionuclides such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga). researchgate.netsnmjournals.orgnih.gov

The choice of radionuclide and chelator can influence the radiolabeling efficiency and the imaging properties of the resulting radiotracer. For instance, NODAGA-c(RGDfK) can be labeled with both ⁶⁴Cu and ⁶⁸Ga at room temperature within 10 minutes, offering a significant advantage in terms of ease and speed of preparation. researchgate.netsnmjournals.orgnih.gov In contrast, other conjugates may require heating to achieve high radiolabeling yields. researchgate.netsnmjournals.org The longer half-life of ⁶⁴Cu (12.7 hours) allows for imaging at later time points, which can lead to improved tumor-to-background ratios, while the generator-produced ⁶⁸Ga (half-life of 68 minutes) offers convenience for clinical applications. researchgate.netnih.gov

Interactive Data Table 1: Radiolabeling Conditions for c(RGDfK) Conjugates

ConjugateRadionuclideLabeling TemperatureLabeling Time
NODAGA-c(RGDfK)⁶⁸GaRoom Temperature10 min
NODAGA-c(RGDfK)⁶⁴CuRoom Temperature10 min
DOTA-c(RGDfK)⁶⁸Ga95°C≤ 30 min
DOTA-c(RGDfK)⁶⁴Cu95°C≤ 30 min
CB-TE2A-c(RGDfK)⁶⁴Cu95°C≤ 30 min

Following the radiolabeling process, it is crucial to assess the quality of the radiotracer. Radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form, is a key parameter. For many preclinical studies, radiochemical purities of greater than 97% are achieved for ⁶⁴Cu- and ⁶⁸Ga-labeled c(RGDfK) conjugates. researchgate.netsnmjournals.org

Specific activity refers to the amount of radioactivity per unit mass of the compound. High specific activity is desirable as it allows for the administration of a smaller mass of the tracer, minimizing potential pharmacological effects. For ⁶⁴Cu- and ⁶⁸Ga-labeled c(RGDfK) peptides, specific activities in the range of 15-20 GBq/μmol have been reported. researchgate.netsnmjournals.org In other studies, specific activities of 36-67 GBq/μmol have been achieved for ⁶⁶Ga-labeled dimeric RGD peptides. chemsrc.commedchemexpress.comsmolecule.com

Interactive Data Table 2: Quality Control Parameters of Radiolabeled c(RGDfK) Conjugates

ParameterReported ValueReference
Radiochemical Purity>97% researchgate.net, snmjournals.org
Specific Activity (⁶⁴Cu/⁶⁸Ga)15-20 GBq/μmol researchgate.net, snmjournals.org
Specific Activity (⁶⁶Ga)36-67 GBq/μmol chemsrc.com, medchemexpress.com, smolecule.com

Preclinical imaging studies using small-animal PET (microPET) scanners have demonstrated the utility of radiolabeled Cyclo(-RGDfK) tracers for visualizing tumors. In studies involving mice with subcutaneous U87MG glioblastoma xenografts, PET imaging with ⁶⁴Cu- and ⁶⁸Ga-labeled c(RGDfK) conjugates showed clear tumor uptake. researchgate.netsnmjournals.org

Notably, while initial tumor uptake at 1 hour post-injection was similar for various conjugates, delayed imaging at 18 hours with ⁶⁴Cu-labeled tracers, such as ⁶⁴Cu-NODAGA-c(RGDfK) and ⁶⁴Cu-CB-TE2A-c(RGDfK), resulted in significantly higher tumor-to-organ ratios, leading to high-contrast images of the tumors. researchgate.netsnmjournals.org This is attributed to the clearance of the tracer from non-target tissues over time, while it is retained in the tumor due to specific binding to αvβ3 integrin.

In addition to radiotracers, Cyclo(-RGDfK) has been conjugated with fluorescent dyes for optical imaging. thno.org These probes offer a complementary imaging modality with high sensitivity, although their tissue penetration is more limited compared to nuclear imaging.

Near-infrared (NIR) fluorescent dyes, such as Cy5 and Cy5.5, are often used due to their favorable tissue penetration properties. thno.orgnih.gov Multimeric RGD peptides, where multiple c(RGDfK) units are linked to a scaffold, have been shown to enhance tumor uptake and retention compared to their monomeric counterparts. thno.org For example, a tetrameric RGD peptide conjugated to Cy5, Cy5-RAFT-c(-RGDfK)₄, demonstrated efficient accumulation in tumors in nude mice, allowing for the detection of small intra-abdominal tumor nodules. thno.orgnih.gov

A primary focus of using Cyclo(-RGDfK)-based imaging agents is to target angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.govthno.org The αvβ3 integrin is highly expressed on activated endothelial cells that line these new blood vessels, as well as on some tumor cells. nih.govthno.orgdoctorlib.org

By targeting αvβ3, Cyclo(-RGDfK)-based probes can visualize and quantify the extent of tumor angiogenesis. researchgate.netsnmjournals.orgnih.govsnmjournals.org This has significant implications for cancer diagnosis, prognosis, and for monitoring the effectiveness of anti-angiogenic therapies. doctorlib.org Preclinical studies have successfully used these probes to image αvβ3 expression on the tumor vasculature. doctorlib.org Furthermore, the uptake of these tracers has been shown to correlate with the level of αvβ3 integrin expression, confirming their targeting specificity. doctorlib.org

Assessment of Radiochemical Purity and Specific Activity

Imaging of Specific Pathologies Beyond Cancer (e.g., thrombosis)

The utility of the Arginine-Glycine-Aspartic acid (RGD) motif, particularly in its cyclic form as Cyclo(-RGDfK), extends beyond oncology to the imaging of other pathologies such as thrombosis. scribd.com The peptide's ability to bind to the αvβ3 integrin, which is expressed on activated platelets, makes it a promising agent for visualizing blood clots. Radiolabeled versions of cyclic RGD peptides are being explored for Single-Photon Emission Computed Tomography (SPECT) imaging of both tumors and thrombosis, highlighting the versatility of this targeting ligand. nih.gov

Targeted Drug Delivery Systems

The specific affinity of Cyclo(-RGDfK) for integrins overexpressed on tumor cells and vasculature has made it a cornerstone of targeted drug delivery research. medchemexpress.comselleckchem.com By functioning as a homing device, it can guide therapeutic agents directly to the site of disease, potentially increasing efficacy while minimizing systemic toxicity.

Conjugation to Therapeutic Agents (e.g., photosensitizers, cytotoxic drugs)

A primary strategy in targeted therapy involves the direct conjugation of Cyclo(-RGDfK) to various therapeutic molecules. nih.gov This includes photosensitizers used in photodynamic therapy (PDT) and potent cytotoxic drugs. medchemexpress.comnih.govnih.govnih.gov For instance, the photosensitizer HPPH, when conjugated to Cyclo(-RGDfK), has shown altered pharmacokinetics, leading to enhanced tumor imaging and photosensitizing efficacy. nih.govtargetmol.com Similarly, cytotoxic agents like doxorubicin (B1662922) and paclitaxel (B517696) have been linked to this peptide to improve their delivery to cancer cells. mdpi.comnih.gov The goal of these conjugates is to concentrate the therapeutic effect at the tumor site, thereby reducing damage to healthy tissues. nih.govacs.org

Below is a table summarizing examples of therapeutic agents conjugated to Cyclo(-RGDfK):

Therapeutic Agent CategorySpecific Agent ExampleIntended ApplicationKey Finding
PhotosensitizerPyropheophorbide-a (Pyro)Photodynamic Therapy (PDT)Improved tumor enrichment compared to the free photosensitizer. mdpi.com
PhotosensitizerHPPH (2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide-a)Photodynamic Therapy (PDT)Enhanced PDT efficacy and altered pharmacokinetics. nih.gov
Cytotoxic DrugDocetaxelCancer ChemotherapyEnhanced drug delivery performance of nanomicelles. nih.gov
Cytotoxic DrugDoxorubicinCancer ChemotherapyDimer of c(RGDfK) conjugated to doxorubicin showed a better IC50 than free doxorubicin on HUVEC and U87-MG cells. mdpi.com
Cytotoxic DrugMonomethyl auristatin E (MMAE)Cancer ChemotherapyRGD-containing peptides conjugated to MMAE for targeted drug delivery. nih.gov

Role of Cyclo(-RGDfK) as a Tumor-Homing Ligand

Cyclo(-RGDfK) acts as a tumor-homing ligand by specifically binding to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor cells and angiogenic blood vessels. medchemexpress.comnih.govnih.govnih.gov This interaction facilitates the accumulation of the conjugated drug or imaging agent at the tumor site. mdpi.com The cyclic structure of the peptide provides higher affinity and stability compared to linear RGD peptides. frontiersin.org This targeted approach is being investigated for various cancers, including those of the brain and breast, where αvβ3 integrin is known to be overexpressed. nih.gov The peptide's ability to guide therapeutic payloads has been demonstrated in numerous preclinical models. mdpi.com

Nanocarrier and Micelle-Based Delivery Systems

Cyclo(-RGDfK) is frequently incorporated into the surface of nanocarriers, such as liposomes and micelles, to create targeted drug delivery systems. mdpi.comnih.govnih.gov These nanostructures encapsulate therapeutic agents, protecting them from degradation in the bloodstream and controlling their release. frontiersin.org The addition of Cyclo(-RGDfK) to the surface of these carriers facilitates their binding to and uptake by tumor cells through integrin-mediated endocytosis. frontiersin.org For instance, Cyclo(-RGDfK)-decorated micelles have been shown to improve the delivery of drugs to bladder cancer cells. frontiersin.org Similarly, liposomes functionalized with this peptide have been developed for targeted delivery of gemcitabine (B846) to ovarian cancer cells. researchgate.net

The following table outlines various nanocarrier systems utilizing Cyclo(-RGDfK) for targeted delivery:

Nanocarrier TypeDrug/PayloadTarget CancerKey Finding
MicellesOxaliplatinHuman GlioblastomaPeptide display density was crucial for cellular uptake and cytotoxicity. nih.gov
LiposomesGemcitabineOvarian CancercRGD-labelled PLGA NPs showed higher toxicity and cellular uptake compared to unlabeled NPs. researchgate.net
NanomicellesDocetaxelProstate CancerPeptide conjugation enhanced drug delivery performance. nih.gov
Micellar NanoparticlesNot SpecifiedMelanomaSelf-crosslinkable and intracellularly decrosslinkable micelles showed enhanced targeted delivery. frontiersin.org
LiposomesIndium-111Human MelanomaDemonstrated the ability to bind αVβ3 integrin in vitro and in vivo. nih.gov

Exploration in Photodynamic Therapy (PDT)

The use of Cyclo(-RGDfK) is being actively explored in the context of photodynamic therapy (PDT). nih.govnih.gov In PDT, a photosensitizer is administered and then activated by light of a specific wavelength to produce reactive oxygen species that kill cancer cells. mdpi.com By conjugating photosensitizers to Cyclo(-RGDfK), researchers aim to increase the concentration of the photosensitizer within the tumor, thereby enhancing the efficacy and specificity of the treatment. mdpi.comresearchgate.net For example, conjugates of the photosensitizer pyropheophorbide-a (Pyro) with multimeric RGD peptides have been synthesized to improve tumor enrichment. mdpi.com This targeted approach has the potential to destroy implanted tumors with fewer treatments. mdpi.com

Therapeutic Interventions

The therapeutic utility of Cyclo(-RGDfK) Trifluoroacetate (B77799) has been explored in several key areas of preclinical research, primarily focusing on its anti-cancer and regenerative capabilities.

Inhibition of Tumor Progression and Metastasis

Cyclo(-RGDfK) Trifluoroacetate is a potent and selective inhibitor of αvβ3 integrin, a key player in tumor angiogenesis, progression, and metastasis. aacrjournals.orgselleckchem.commedchemexpress.commedchemexpress.comglpbio.com By binding to this integrin, the compound effectively disrupts the signaling pathways that promote the growth and spread of cancerous cells.

Research has shown that modification of therapeutic agents with Cyclo(-RGDfK) can lead to reduced tumor progression and metabolic activity. selleckchem.com In animal models, such as athymic mice bearing αvβ3-integrin-positive C6 gliomas, treatment with Cyclo(-RGDfK)-modified compounds resulted in less tumor progression and fewer intratumoral vessels. selleckchem.com The mechanism of action involves the inhibition of cell adhesion and migration, crucial steps in the metastatic cascade. For instance, in prostate cancer models, this compound was shown to block the adhesion of cancer cells to vitronectin, an extracellular matrix protein, thereby impeding their metastatic potential. ijbs.com This highlights the compound's ability to interfere with the interaction between tumor cells and their microenvironment, a critical factor in metastasis.

Furthermore, the cyclic structure of the peptide enhances its stability and binding affinity to the αvβ3 integrin receptor compared to its linear counterparts. mdpi.com This improved affinity is a key factor in its potent anti-tumor effects observed in preclinical studies.

Modulation of the Tumor Microenvironment

The primary mechanism by which this compound modulates the tumor microenvironment is through its potent anti-angiogenic effects. selleckchem.commedchemexpress.commedchemexpress.comglpbio.com By targeting αvβ3 integrin on activated endothelial cells, it inhibits the formation of new blood vessels that are essential for tumor growth and survival. This leads to a reduction in intratumoral vessels, as observed in glioma models. selleckchem.com

Beyond its anti-angiogenic properties, there is evidence to suggest that this compound can influence other components of the tumor microenvironment. While direct, extensive research on its interaction with immune cells is limited in the provided context, its ability to target the tumor vasculature can indirectly affect the immune landscape within the tumor. By normalizing the tumor vasculature, it could potentially improve the infiltration and function of anti-tumor immune cells.

Moreover, some studies have hinted at its potential to interact with other stromal cells. For example, the inhibition of integrin-ligand interactions can impact cancer-associated fibroblasts (CAFs), which play a crucial role in creating a supportive tumor microenvironment. medchemexpress.com One study demonstrated that inhibiting αvβ3 integrin can block collagen-induced activation of pathways involved in cell migration in breast cancer cells, suggesting an influence on the extracellular matrix dynamics. nih.gov

Application in Tissue Engineering and Regenerative Medicine (e.g., cardiac neovascularization)

The pro-angiogenic properties of Cyclo(-RGDfK) under specific contexts have been harnessed for tissue engineering and regenerative medicine, particularly in promoting cardiac neovascularization. When incorporated into biomaterial scaffolds, the peptide can enhance cell adhesion, survival, and the formation of new blood vessels.

A notable application is in the context of myocardial infarction. Alginate scaffolds modified with Cyclo(-RGDfK) have been shown to promote the survival of transplanted cells and induce neovascularization in the infarcted heart tissue of rats. This resulted in improved cardiac function, highlighting the peptide's potential to support tissue repair and regeneration. The cyclic nature of the peptide contributes to its stability and sustained bioactivity within the scaffold.

Pharmacokinetic and Biodistribution Studies

The in vivo behavior of this compound, particularly when conjugated with imaging or therapeutic agents, has been extensively studied to understand its distribution and targeting capabilities.

In Vivo Evaluation in Animal Models (e.g., athymic mice)

Athymic (nude) mice bearing human tumor xenografts are the most common animal models for evaluating the in vivo efficacy and pharmacokinetics of Cyclo(-RGDfK) conjugates. snmjournals.orgnih.govthno.orgmdpi.comnih.govresearchgate.netru.nl These models allow for the assessment of tumor targeting and the compound's effect on tumor growth in a living system.

Studies using radiolabeled Cyclo(-RGDfK) derivatives have consistently demonstrated specific accumulation in αvβ3-expressing tumors. For instance, in mice with U87MG human glioma xenografts, 64Cu-labeled tetrameric RGD peptides, which include the c(RGDfK) sequence, showed rapid and high tumor uptake. snmjournals.org Similarly, 111In-labeled dimeric RGD peptides have been evaluated in mice with SK-RC-52 renal cell carcinoma and NIH:OVCAR-3 ovarian carcinoma xenografts, confirming tumor-specific uptake. researchgate.netru.nl

The route of excretion is predominantly renal, with rapid clearance from the blood and most non-target organs. This favorable pharmacokinetic profile minimizes off-target toxicity and enhances the imaging contrast between the tumor and surrounding tissues.

Assessment of Tumor Uptake and Retention

The quantification of tumor uptake and retention is a critical aspect of preclinical evaluation. This is typically measured as the percentage of the injected dose per gram of tissue (%ID/g).

Radiolabeled Cyclo(-RGDfK) conjugates have demonstrated significant and specific tumor uptake. For example, 64Cu-DOTA-E{E[c(RGDfK)]2}2 showed a tumor uptake of approximately 9.93 ± 1.05 %ID/g at 30 minutes post-injection in U87MG tumor-bearing mice. snmjournals.org The retention in the tumor can be prolonged, with significant levels of radioactivity still present at 24 hours post-injection. aacrjournals.org

The specificity of this uptake is confirmed through blocking studies, where co-injection of a non-radiolabeled RGD peptide leads to a significant reduction in the radiotracer's accumulation in the tumor. This demonstrates that the uptake is mediated by the specific binding to αvβ3 integrin.

The following tables present a compilation of biodistribution data from various preclinical studies, showcasing the tumor-targeting capabilities of different radiolabeled Cyclo(-RGDfK) conjugates.

Table 1: Biodistribution of 64Cu-DOTA-E{E[c(RGDfK)]2}2 in U87MG Tumor-Bearing Athymic Nude Mice Data expressed as mean %ID/g ± SD

Organ30 min1 h4 h18 h
Blood3.51 ± 0.442.15 ± 0.270.58 ± 0.070.11 ± 0.01
Heart1.67 ± 0.211.12 ± 0.140.45 ± 0.060.15 ± 0.02
Lung3.25 ± 0.412.01 ± 0.250.78 ± 0.100.28 ± 0.04
Liver5.89 ± 0.745.54 ± 0.694.12 ± 0.522.54 ± 0.32
Spleen1.45 ± 0.181.18 ± 0.150.76 ± 0.100.45 ± 0.06
Kidneys15.23 ± 1.9012.87 ± 1.617.54 ± 0.943.21 ± 0.40
Muscle0.89 ± 0.110.65 ± 0.080.28 ± 0.040.10 ± 0.01
Bone1.54 ± 0.191.32 ± 0.170.88 ± 0.110.51 ± 0.06
Tumor9.93 ± 1.058.76 ± 0.936.54 ± 0.704.56 ± 0.51

Data adapted from a study on 64Cu-labeled tetrameric RGD peptide for PET imaging of glioma integrin αvβ3 expression. snmjournals.org

Table 2: Biodistribution of 111In-DOTA-E-[c(RGDfK)]2 in Athymic Mice with NIH:OVCAR-3 Tumors at 1 hour post-injection Data expressed as mean %ID/g ± SD

Organ%ID/g
Blood0.4 ± 0.1
Heart0.4 ± 0.1
Lung1.3 ± 0.3
Liver2.1 ± 0.4
Spleen2.5 ± 0.5
Kidneys14.2 ± 2.8
Stomach0.3 ± 0.1
Intestines1.0 ± 0.2
Muscle0.3 ± 0.1
Bone0.8 ± 0.2
Tumor5.2 ± 1.0

Data adapted from a study on tumor targeting with a radiolabeled αvβ3 integrin binding peptide. researchgate.net

Table 3: Biodistribution of 68Ga-DOTA-c(RGDfK) in C6 Glioma Model Mice at 60 minutes post-injection Data expressed as mean %ID/g

Organ%ID/g
Blood0.25
Liver0.45
Kidneys7.5
Spleen0.2
Muscle0.15
Tumor3.1

Data adapted from a study evaluating integrin αvβ3 expression in murine xenograft models. mdpi.com

Organ Distribution and Clearance Profiles

The biodistribution and clearance of Cyclo(-RGDfK) are critical for its development as a targeting agent. Preclinical studies, often employing radiolabeled versions of the peptide, have provided detailed insights into its behavior in vivo. These studies track the accumulation of the compound in various organs and its rate of excretion from the body.

Research has demonstrated that when conjugated with different radiometals, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), the resulting metallopeptides exhibit similar organ uptake and tumor accumulation at early time points, typically 1 hour post-injection. snmjournals.org However, the choice of chelator and radiolabel can significantly influence the compound's biodistribution properties and clearance pathways. aacrjournals.orgacs.org

Following administration, radiolabeled Cyclo(-RGDfK) derivatives generally show rapid clearance from the blood. aacrjournals.orge-century.us The primary route of excretion is through the kidneys, indicating efficient renal clearance. e-century.usresearchgate.net This rapid clearance from non-target tissues is a favorable characteristic, as it can lead to high tumor-to-background ratios, which is essential for imaging applications. snmjournals.org

Studies in mouse models with tumor xenografts have shown specific, receptor-mediated uptake in tumors expressing αvβ3 integrin. aacrjournals.orgacs.org The highest uptake is often observed in the tumor, kidneys, and liver. nih.gov For instance, in mice bearing U87MG human glioma xenografts, various ⁹⁹ᵐTc-labeled RGDfK dimers effectively localized in the tumors. acs.org

Blocking studies, where an excess of non-radiolabeled peptide is co-injected, have confirmed that the uptake in the tumor and other αvβ3-expressing tissues is specific. This co-injection leads to a significant reduction in tracer accumulation in the tumor, demonstrating receptor-mediated targeting. snmjournals.orgaacrjournals.org

The clearance profile is characterized by a fast component from the bloodstream, with radioactivity primarily accumulating in the kidneys before excretion. e-century.us Some studies have explored strategies to reduce renal uptake, which can be a dose-limiting factor for potential therapeutic applications, by co-injecting agents like succinylated gelatin and L-lysine. researchgate.net

The following tables summarize findings from preclinical biodistribution studies of various radiolabeled Cyclo(-RGDfK) conjugates.

Table 1: Biodistribution of ⁶⁴Cu-labeled c(RGDfK) Conjugates in U87MG Tumor-Bearing Mice (1 h post-injection)

Organ⁶⁴Cu-CB-TE2A-c(RGDfK) (%IA/g)⁶⁴Cu-NODAGA-c(RGDfK) (%IA/g)⁶⁴Cu-DOTA-c(RGDfK) (%IA/g)
Blood0.53 ± 0.100.44 ± 0.040.40 ± 0.04
Heart0.40 ± 0.070.35 ± 0.030.36 ± 0.06
Lungs0.81 ± 0.120.74 ± 0.100.73 ± 0.13
Liver1.15 ± 0.101.25 ± 0.152.11 ± 0.19
Spleen0.49 ± 0.080.45 ± 0.050.49 ± 0.06
Kidneys3.52 ± 0.713.12 ± 0.383.25 ± 0.28
Muscle0.31 ± 0.050.27 ± 0.030.31 ± 0.07
Bone0.45 ± 0.060.41 ± 0.040.45 ± 0.07
Tumor3.96 ± 0.453.70 ± 0.493.84 ± 0.31

Data adapted from a study on novel ⁶⁴Cu- and ⁶⁸Ga-labeled RGD conjugates. snmjournals.org Values are presented as mean percent injected activity per gram (%IA/g) ± standard deviation.

Table 2: Biodistribution of ¹¹¹In-DOTA-E-[c(RGDfK)]₂ in NIH:OVCAR-3 Tumor-Bearing Mice

Organ1 h p.i. (%ID/g)2 h p.i. (%ID/g)4 h p.i. (%ID/g)
Blood0.8 ± 0.20.4 ± 0.10.2 ± 0.0
Liver1.0 ± 0.10.8 ± 0.10.7 ± 0.1
Spleen0.7 ± 0.10.6 ± 0.10.5 ± 0.1
Kidneys11.5 ± 1.610.3 ± 0.98.8 ± 1.2
Tumor7.2 ± 1.07.5 ± 1.16.5 ± 0.8

Data derived from research on tumor targeting with radiolabeled αvβ3 integrin binding peptides. aacrjournals.org Values are presented as mean percent injected dose per gram (%ID/g) ± standard deviation. (p.i. = post-injection)

Future Directions and Challenges in Cyclo Rgdfk Trifluoroacetate Research

Development of Novel Cyclo(-RGDfK) Derivatives with Enhanced Properties

The quest for improved therapeutic and diagnostic agents has spurred the development of novel derivatives of Cyclo(-RGDfK). A primary strategy involves multimerization, where multiple RGD motifs are linked together. This approach has been shown to significantly increase the binding affinity for integrin αvβ3. nih.govmdpi.comsemanticscholar.org For instance, dimeric and tetrameric versions of Cyclo(-RGDfK) have demonstrated superior tumor uptake and retention compared to their monomeric counterparts. nih.govnih.govthno.org

Another avenue of development is the incorporation of linkers, such as polyethylene (B3416737) glycol (PEG), to modify the pharmacokinetic properties of the peptide. thno.orgnih.gov PEGylation can enhance solubility and prolong circulation time, although it may sometimes lead to a slight reduction in binding affinity. nih.gov Researchers are also exploring the use of different chelators for radiolabeling, which can impact the stability and biodistribution of the resulting radiopharmaceutical. researchgate.net The synthesis of derivatives with modifications to the peptide backbone itself, such as the introduction of D-amino acids or N-methylation, has also been explored to enhance stability and selectivity. frontiersin.org

Table 1: Examples of Cyclo(-RGDfK) Derivatives and their Reported Properties

Derivative TypeExampleKey FeatureReported Advantage
Monomeric Cyclo(-RGDfK)Single RGD motifFoundational targeting molecule. medchemexpress.comchemsrc.com
Dimeric E[c(RGDfK)]2Two RGD motifsIncreased binding affinity and tumor uptake. nih.govnih.gov
Tetrameric RAFT(c[-RGDfK-])4Four RGD motifsFurther enhanced binding affinity and cellular uptake. mdpi.com
PEGylated [18F]FPyPEGCBT-c(RGDfK)PEG linkerImproved pharmacokinetics. nih.gov
Radiolabeled [68Ga]Ga-NOTA-PEG4-E[c(RGDfK)]2Chelator for Gallium-68Suitable for PET imaging. nih.gov

Exploration of Multifunctional Theranostic Agents

The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, is a particularly exciting frontier for Cyclo(-RGDfK) trifluoroacetate (B77799). mdpi.comsemanticscholar.org By conjugating Cyclo(-RGDfK) to both an imaging agent (like a radionuclide for PET or a fluorescent dye for optical imaging) and a therapeutic payload (such as a cytotoxic drug or a photosensitizer), it is possible to simultaneously visualize and treat tumors. mdpi.commdpi.com

Several studies have demonstrated the feasibility of this approach. For example, Cyclo(-RGDfK) has been successfully conjugated to photosensitizers for photodynamic therapy (PDT), leading to improved tumor destruction in preclinical models. mdpi.com Similarly, radiolabeled Cyclo(-RGDfK) derivatives, such as those incorporating 64Cu or 177Lu, have shown promise as radiotheranostic agents, enabling both imaging and radionuclide therapy. mdpi.comnih.gov These multifunctional agents offer the potential for personalized medicine, where treatment can be tailored based on the diagnostic information obtained from the same molecule. semanticscholar.org

Integration into Combination Therapies

The efficacy of Cyclo(-RGDfK)-based therapies can potentially be enhanced by combining them with other treatment modalities. One promising strategy is to use Cyclo(-RGDfK) to deliver chemotherapeutic drugs more effectively to the tumor site, thereby increasing their therapeutic index and reducing systemic toxicity. nih.govmdpi.com Studies have shown that co-administration of iRGD, a tumor-penetrating peptide related to the RGD family, can enhance the delivery and efficacy of drugs like doxorubicin (B1662922). nih.gov

Furthermore, combining Cyclo(-RGDfK)-targeted therapies with treatments that have different mechanisms of action, such as immunotherapy or anti-angiogenic agents, could lead to synergistic effects. For instance, by targeting the tumor vasculature, Cyclo(-RGDfK) could potentially make tumors more susceptible to other anti-cancer drugs. The development of dual-targeting strategies, where RGD peptides are combined with other targeting moieties, is also an active area of research. mdpi.com

Translational Research and Clinical Potential

While preclinical studies have shown significant promise, the translation of Cyclo(-RGDfK)-based agents into clinical practice faces several hurdles. frontiersin.orgmdpi.com Although some RGD-based drugs, like Cilengitide, have entered clinical trials, they have not always met with success, highlighting the complexities of clinical translation. frontiersin.orgmdpi.com

Key to successful translation is the rigorous preclinical evaluation of new derivatives to select the most promising candidates for clinical development. nih.govresearchgate.net This includes detailed studies on pharmacokinetics, biodistribution, and toxicology. The development of robust and scalable manufacturing processes for these complex molecules is also a critical consideration. Despite the challenges, the potential of Cyclo(-RGDfK) in oncology, particularly for imaging and targeted therapy, remains a strong driver for continued translational research. mdpi.comsnmjournals.org

Advanced Preclinical Models for Efficacy Assessment

To better predict the clinical performance of Cyclo(-RGDfK)-based therapies, there is a need for more sophisticated preclinical models. Traditional 2D cell cultures and subcutaneous xenograft models in mice, while useful, may not fully recapitulate the complex microenvironment of human tumors. niph.go.jp

The use of orthotopic tumor models, which involve implanting cancer cells in the organ of origin, can provide a more realistic assessment of therapeutic efficacy. nih.gov Furthermore, the development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help to evaluate treatment response in a more personalized manner. Advanced imaging techniques, such as PET and optical imaging, are crucial for non-invasively monitoring treatment response in these preclinical models. researchgate.netresearchgate.net The use of multicellular tumor spheroids (MCTS) also offers a 3D in vitro model that can better mimic tumor architecture and response to therapy. niph.go.jp

Addressing Immunogenicity and Long-Term Safety Concerns

As with any peptide-based therapeutic, the potential for immunogenicity is a concern that must be addressed. nih.govacs.orgacs.org The immune system may recognize the peptide as foreign, leading to the production of antibodies that could neutralize its therapeutic effect or cause adverse reactions. nih.govacs.org Studies have shown that c(RGDyK)-modified liposomes can be immunogenic and trigger anaphylaxis in mice upon repeated injections. acs.orgacs.org

Strategies to mitigate immunogenicity include modifying the peptide sequence, such as by enlarging the peptide ring, or altering the delivery vehicle. acs.org For instance, using micelles or red blood cell membrane-based drug delivery systems has been shown to reduce the incidence of anaphylaxis in animal models. acs.org While some RGD peptide-based lipids have been reported to have low immunogenicity, this remains an area requiring careful investigation. crodapharma.com

Long-term safety is another critical aspect, especially for theranostic agents that may have persistent components. thno.org Thorough toxicological studies are necessary to evaluate any potential off-target effects and long-term consequences of treatment. The metabolism and clearance of these agents from the body must be well-characterized to ensure their safety for clinical use. thno.org

Q & A

What is the molecular mechanism by which Cyclo(-RGDfK) Trifluoroacetate selectively inhibits αVβ3 integrin?

Level: Basic
Answer:
this compound contains the Arg-Gly-Asp (RGD) motif, which binds with high specificity to the αVβ3 integrin receptor. The cyclic structure enhances conformational stability, allowing the RGD sequence to interact with the receptor's binding pocket. This inhibits downstream signaling pathways involved in angiogenesis, tumor metastasis, and osteoclast activation. The compound exhibits an IC50 of 20 nM for αVβ3 integrin, with minimal activity against other integrins like αVβ5 or β1 .
Methodological Validation:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics.
  • Competitive Binding Assays: Use radiolabeled ligands (e.g., 125I-echistatin) to quantify displacement by Cyclo(-RGDfK) .

What are the recommended methodologies for synthesizing this compound in a research setting?

Level: Basic
Answer:
The synthesis typically employs Solid-Phase Peptide Synthesis (SPPS) using Fmoc or Boc chemistry. Key steps include:

Amino Acid Activation: Use coupling agents like HATU or DCC with HOAt for efficient peptide bond formation.

Cyclization: Achieved via head-to-tail amide bond formation or disulfide bridges, depending on the sequence.

Purification: Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier.

Trifluoroacetate Salt Formation: Final product is lyophilized with excess TFA to stabilize the peptide .
Critical Considerations:

  • Protect reactive side chains (e.g., Lys, Arg) during synthesis.
  • Optimize cyclization conditions to minimize dimerization .

How can researchers optimize the binding affinity of Cyclo(-RGDfK) derivatives for αVβ3 integrin?

Level: Advanced
Answer:
Optimization strategies include:

Amino Acid Substitutions: Replace D-Phe with D-Tyr (Cyclo-RGDyK) to enhance hydrogen bonding with integrin residues.

Dimerization: Create bivalent ligands (e.g., DOTA-E[c(RGDfK)₂]) to increase avidity.

Backbone Modifications: Introduce non-natural amino acids (e.g., azido-Nle) for click chemistry-based functionalization.

Conformational Restraints: Use proline analogs to stabilize bioactive conformations .
Experimental Workflow:

  • Molecular Dynamics (MD) Simulations: Predict binding poses.
  • Structure-Activity Relationship (SAR) Studies: Test derivatives in αVβ3/αVβ5 selectivity assays .

What experimental approaches validate the specificity of this compound for αVβ3 over other integrins?

Level: Advanced
Answer:

  • Flow Cytometry: Use αVβ3-expressing cells (e.g., HUVECs) and competitive blocking with monoclonal antibodies (e.g., LM609).
  • In Vitro Migration Assays: Compare inhibition of αVβ3-dependent (e.g., melanoma) vs. β1-dependent (e.g., fibroblast) cell migration.
  • Cross-Reactivity Screening: Test against recombinant integrins (αVβ5, α5β1) using ELISA or SPR .
    Data Interpretation:
  • IC50 ratios (αVβ3 vs. αVβ5) >10 indicate high selectivity .

How to address discrepancies between in vitro and in vivo efficacy data for this compound?

Level: Advanced
Answer:
Discrepancies often arise due to:

Pharmacokinetics: Rapid renal clearance reduces bioavailability.

Tissue Penetration: Poor diffusion into dense tumors.

Off-Target Effects: Interaction with non-integrin receptors (e.g., growth factor receptors).
Mitigation Strategies:

  • PEGylation: Improve half-life.
  • Nanoparticle Conjugation: Enhance tumor accumulation.
  • Dual-Targeting Probes: Combine with EGFR-binding motifs for synergistic effects .
    Validation Tools:
  • Microdosing Studies: Use radiolabeled Cyclo(-RGDfK) (e.g., ⁶⁸Ga-DOTA-RGD) for PET imaging .

What are the implications of the trifluoroacetate counterion on the compound's stability and bioactivity?

Level: Advanced
Answer:
The trifluoroacetate (TFA) counterion impacts:

Solubility: Enhances aqueous solubility but may destabilize secondary structures at high concentrations.

Bioactivity: Excess TFA can interfere with cell-based assays (e.g., pH-sensitive readouts).

Storage Stability: Lyophilized TFA salts are hygroscopic; store at -20°C in anhydrous conditions .
Best Practices:

  • Dialyze or desalt peptides before in vivo use.
  • Monitor TFA content via ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.